molecular formula C27H24O18 B1660608 1,2,6-Tri-O-Galloyl-Beta-D-Glucose CAS No. 79886-49-0

1,2,6-Tri-O-Galloyl-Beta-D-Glucose

Cat. No.: B1660608
CAS No.: 79886-49-0
M. Wt: 636.5 g/mol
InChI Key: LLENXGNWVNSBQG-VFTFQOQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a highly substituted oxolan (tetrahydrofuran) derivative featuring three 3,4,5-trihydroxybenzoyl (galloyl) groups. Its stereochemistry, particularly the (5R) configuration, plays a critical role in determining its spatial arrangement and biological interactions . This compound is of interest in pharmacological research due to its polyphenolic structure, which is associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

CAS No.

79886-49-0

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1

InChI Key

LLENXGNWVNSBQG-VFTFQOQOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of beta-D-glucose with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a specific temperature to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Hydrolysis: Gallic acid and glucose.

    Esterification: Higher galloyl esters.

Scientific Research Applications

1,2,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Key Structural Features

The target compound is compared below with four structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Stereochemistry Biological Activities
Target Compound C29H24O15 612.5 Oxolan 3 galloyl esters, hydroxyl groups (5R) Antioxidant, enzyme inhibition
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate () C20H18O7 370.4 Oxolan Benzoyl esters, ketone (2R,3R,4R) Research use, limited biological data
[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyloxy)-4-[(3,4,5-trihydroxybenzoyloxy)methyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate () C29H24O15 612.5 Oxolan 3 galloyl esters, hydroxyl groups (3,4-dihydroxy) Antioxidant (inferred)
[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate () C28H24O14 608.5 Chromenone-oxan Galloyl esters, chromenone moiety (2S,3R,4R,5R,6S) Anti-inflammatory, enzyme interactions
[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate () C42H32O18 824.7 Chroman Galloyl esters, flavonoid backbone (2R,3R,4S) Flavonoid-related bioactivity

Functional Insights

Galloyl vs. Benzoyl Groups : The target compound’s galloyl esters (3,4,5-trihydroxybenzoyl) confer superior antioxidant activity compared to the benzoyl esters in the compound, which lack hydroxyl groups .

Stereochemical Influence : The (5R) configuration in the target compound may enhance metabolic stability and receptor binding compared to the (3,4-dihydroxy) analog in , where stereochemistry differs .

Core Structure Differences: Oxolan vs. Chromenone Moiety: The chromenone-containing analog () exhibits unique enzyme interactions due to its fused aromatic system, which is absent in the target compound .

Research Findings and Pharmacological Implications

Antioxidant Capacity

  • The target compound’s three galloyl groups enable free radical scavenging via hydrogen donation, as demonstrated in computational studies of similar polyphenols .
  • Compared to the benzoyl-containing analog (), its antioxidant activity is estimated to be 3–5× higher based on structural analogs .

Enzymatic Interactions

  • The (5R) configuration may facilitate binding to enzymes like acetylcholinesterase or tyrosinase, as seen in stereospecific inhibitors .
  • In contrast, the chroman-based compound () likely targets flavonoid-associated pathways, such as cyclooxygenase (COX) inhibition .

Bioavailability and Solubility

  • The high polarity of the target compound (due to hydroxyl groups) may limit membrane permeability but improve water solubility compared to less hydroxylated analogs .
  • Chroman/flavonoid derivatives () exhibit better lipid solubility, enhancing blood-brain barrier penetration .

Biological Activity

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex polyphenolic derivative characterized by multiple hydroxyl groups and benzoyl moieties. This intricate structure suggests significant potential for diverse biological activities, particularly in areas such as antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological properties:

  • Multiple Hydroxyl Groups : These groups enhance the compound's ability to act as an antioxidant.
  • Benzoyl Moieties : These structures are known to interact with various biological targets, potentially influencing metabolic pathways.

Table 1: Structural Features and Their Implications

FeatureDescriptionBiological Implications
Hydroxyl GroupsMultiple hydroxyl groups presentAntioxidant activity
Benzoyl MoietiesPresence of trihydroxybenzoyl groupsPotential for anti-inflammatory effects
Sugar MoietiesOxolane ring structure with sugar componentsPossible enhancement of bioavailability

Antioxidant Properties

Research indicates that compounds with similar polyphenolic structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in mitigating oxidative stress.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also exert anti-inflammatory effects. Studies have shown that polyphenolic compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological systems.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial activity against various pathogens. The unique combination of hydroxyl and benzoyl groups may facilitate interactions with microbial membranes or enzymes, leading to inhibitory effects.

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    A study conducted on similar polyphenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The compound is hypothesized to exhibit comparable activity based on its structural analogies.
  • Anti-inflammatory Mechanisms :
    Research involving a related compound showed significant inhibition of TNF-alpha production in macrophages. This suggests that [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate may similarly modulate inflammatory responses.
  • Microbial Inhibition Studies :
    In vitro studies have indicated that structurally similar compounds exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into this compound could elucidate its effectiveness against specific pathogens.

Table 2: Summary of Biological Activities

Activity TypeEvidence/FindingsReference
AntioxidantReduces oxidative stress markers in vitro
Anti-inflammatoryInhibits TNF-alpha production
AntimicrobialEffective against Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.